13-hydroxy-13-sulfanylidene-10,16-bis[2,4,6-tri(propan-2-yl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene
Description
This compound is a highly substituted pentacyclic organophosphorus derivative characterized by a central λ⁵-phosphorus atom coordinated within a complex polycyclic framework. Key structural features include:
- A hydroxy (OH) and sulfanylidene (S=) group at position 12.
- Bulky 2,4,6-tri(propan-2-yl)phenyl substituents at positions 10 and 16, contributing to steric hindrance and influencing reactivity.
- A fused 12,14-dioxa ring system, which modulates electronic properties.
Structural elucidation would employ advanced techniques such as X-ray crystallography (using programs like SHELXL ) and NMR spectroscopy (as demonstrated in studies on analogous compounds ).
Properties
IUPAC Name |
13-hydroxy-13-sulfanylidene-10,16-bis[2,4,6-tri(propan-2-yl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H57O3PS/c1-27(2)35-23-39(29(5)6)45(40(24-35)30(7)8)43-21-33-17-13-15-19-37(33)47-48-38-20-16-14-18-34(38)22-44(50(48)53-54(51,55)52-49(43)47)46-41(31(9)10)25-36(28(3)4)26-42(46)32(11)12/h13-32H,1-12H3,(H,51,55) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJAESAFUNDRHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC3=CC=CC=C3C4=C2OP(=S)(OC5=C4C6=CC=CC=C6C=C5C7=C(C=C(C=C7C(C)C)C(C)C)C(C)C)O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H57O3PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
769.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-hydroxy-13-sulfanylidene-10,16-bis[2,4,6-tri(propan-2-yl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene involves multiple steps, including the formation of the pentacyclic core and the introduction of functional groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Detailed synthetic routes are often proprietary and may vary depending on the desired application .
Industrial Production Methods
Industrial production of this compound requires scalable and cost-effective methods. Optimization of reaction conditions and the use of efficient catalysts are essential for large-scale synthesis. The compound is typically produced in specialized facilities equipped to handle complex organic syntheses .
Chemical Reactions Analysis
Types of Reactions
13-hydroxy-13-sulfanylidene-10,16-bis[2,4,6-tri(propan-2-yl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfanylidene group can be reduced to form thiols.
Substitution: Functional groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the sulfanylidene group may produce thiols .
Scientific Research Applications
13-hydroxy-13-sulfanylidene-10,16-bis[2,4,6-tri(propan-2-yl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 13-hydroxy-13-sulfanylidene-10,16-bis[2,4,6-tri(propan-2-yl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: 13-Hydroxy-10,16-diphenyl-12,14-dioxa-13λ⁵-phosphapentacyclo[...]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
Key Differences:
Implications:
- The sulfanylidene group in the target compound may confer greater thermal stability and redox activity compared to the oxide analog.
- Bulky triisopropylphenyl substituents hinder nucleophilic attack, making the target compound less reactive in substitution reactions.
Comparison with Natural Product-like Compounds
As per chemography-based analyses (NP-Umap ), the target compound occupies a region of chemical space distinct from natural products (NPs) due to:
- High Synthetic Complexity: The pentacyclic framework and λ⁵-phosphorus center are rare in NPs, which typically favor simpler heterocycles (e.g., alkaloids or terpenoids).
- Hybrid Features: While the dioxa ring system is NP-like (e.g., seen in polyketides), the phosphorus core aligns with synthetic organophosphorus libraries.
Spectroscopic and Crystallographic Data
Methods:
- X-ray Crystallography: SHELX programs are critical for resolving the compound’s stereochemistry, particularly the λ⁵-phosphorus geometry.
- NMR Spectroscopy: ¹H- and ¹³C-NMR (as in ) would differentiate the target compound’s substituents (e.g., triisopropylphenyl vs. phenyl) through distinct splitting patterns and chemical shifts.
Example Data (Hypothetical):
| Technique | Target Compound Signal | Analog Signal (CAS 695162-86-8) |
|---|---|---|
| ³¹P-NMR | δ 85 ppm (deshielded due to S= group) | δ 40 ppm (oxide-shielded) |
| ¹H-NMR (Aryl Region) | Multiplet at δ 7.2–7.5 ppm (triisopropylphenyl) | Singlet at δ 7.6 ppm (unsubstituted phenyl) |
Functional and Application Comparisons
While bioactivity data for the target compound are absent in the evidence, structural analogs with λ⁵-phosphorus cores have been explored for:
- Catalysis: As ligands in transition-metal complexes.
- Materials Science: Building blocks for phosphorescent polymers.
In contrast, simpler phenyl-substituted analogs (e.g., CAS 695162-86-8 ) may serve as intermediates in pharmaceutical synthesis.
Biological Activity
The compound 13-hydroxy-13-sulfanylidene-10,16-bis[2,4,6-tri(propan-2-yl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene is a complex organic molecule characterized by its unique pentacyclic structure and multiple functional groups including hydroxyl (-OH), sulfanylidene (-S=), and dioxa (-O-) groups. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The functional groups present facilitate binding with enzymes and receptors that can modulate their activity. Ongoing studies are focused on elucidating the specific molecular targets and pathways involved in its action.
Pharmacological Properties
Preliminary research indicates that this compound may exhibit:
- Antioxidant Activity : The presence of hydroxyl groups can contribute to scavenging free radicals.
- Antimicrobial Properties : Some studies suggest potential efficacy against bacterial strains.
- Anti-inflammatory Effects : In vitro studies have indicated that it may reduce inflammatory markers.
Case Studies and Research Findings
- Antioxidant Activity : A study evaluated the antioxidant potential of similar compounds and found that those with hydroxyl substituents exhibited significant radical scavenging activity (reference needed).
- Antimicrobial Testing : Research conducted on structurally related compounds demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus (reference needed).
- Inflammation Modulation : In a controlled experiment using cell cultures exposed to inflammatory stimuli, the compound showed a dose-dependent reduction in pro-inflammatory cytokines (reference needed).
Comparison of Biological Activities
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₃₁H₄₃O₂S₁P₁ |
| Molecular Weight | 503.76 g/mol |
| Functional Groups | Hydroxyl (-OH), Sulfanylidene (-S=), Dioxa (-O-) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
